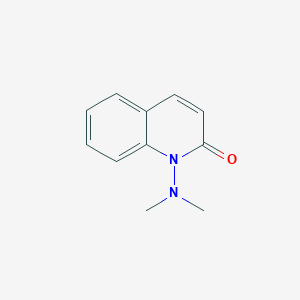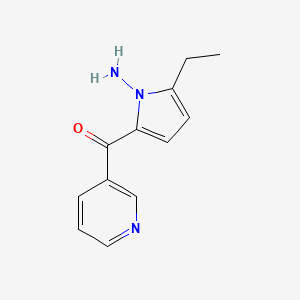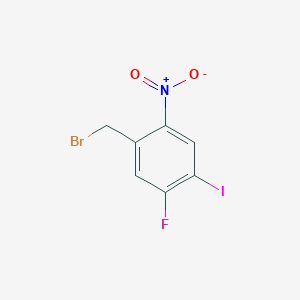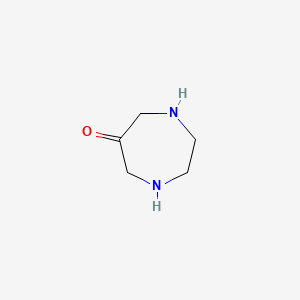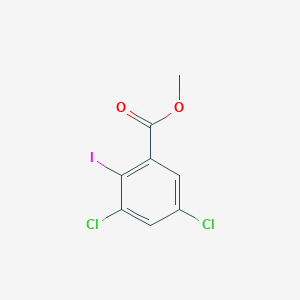
Methyl 3,5-dichloro-2-iodobenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3,5-dichloro-2-iodobenzoate is a chemical compound with the molecular formula C8H5Cl2IO2 and a molecular weight of 330.9 g/mol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3,5-dichloro-2-iodobenzoate typically involves the iodination of methyl 3,5-dichlorobenzoate. The reaction conditions often include the use of iodine and a suitable oxidizing agent such as potassium iodate in an acidic medium. The reaction is carried out under controlled temperature and pressure to ensure the selective iodination at the desired position on the aromatic ring .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The product is then purified using techniques such as recrystallization or chromatography .
Análisis De Reacciones Químicas
Types of Reactions
Methyl 3,5-dichloro-2-iodobenzoate undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the iodine atom is replaced by other nucleophiles.
Reduction Reactions: The compound can be reduced to form the corresponding methyl 3,5-dichlorobenzoate.
Oxidation Reactions: The compound can be oxidized to form higher oxidation state products.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and thiourea. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Major Products Formed
Substitution: Products include methyl 3,5-dichloro-2-azidobenzoate, methyl 3,5-dichloro-2-cyanobenzoate, and methyl 3,5-dichloro-2-thioureabenzoate.
Reduction: The major product is methyl 3,5-dichlorobenzoate.
Oxidation: Products include various oxidized derivatives of the original compound.
Aplicaciones Científicas De Investigación
Methyl 3,5-dichloro-2-iodobenzoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a diagnostic tool.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Methyl 3,5-dichloro-2-iodobenzoate involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile in substitution reactions, where it reacts with nucleophiles to form new chemical bonds. In biological systems, it may interact with enzymes or receptors, leading to various biological effects .
Comparación Con Compuestos Similares
Methyl 3,5-dichloro-2-iodobenzoate can be compared with other similar compounds such as:
Methyl 3,5-dichlorobenzoate: Lacks the iodine atom, making it less reactive in certain substitution reactions.
Methyl 3-iodobenzoate: Lacks the chlorine atoms, which can affect its reactivity and biological activity.
Methyl 3,5-dichloro-2-bromobenzoate: Similar structure but with a bromine atom instead of iodine, leading to different reactivity and properties.
This compound stands out due to its unique combination of chlorine and iodine atoms, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C8H5Cl2IO2 |
|---|---|
Peso molecular |
330.93 g/mol |
Nombre IUPAC |
methyl 3,5-dichloro-2-iodobenzoate |
InChI |
InChI=1S/C8H5Cl2IO2/c1-13-8(12)5-2-4(9)3-6(10)7(5)11/h2-3H,1H3 |
Clave InChI |
KOJGLDLNMBXNGQ-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=C(C(=CC(=C1)Cl)Cl)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


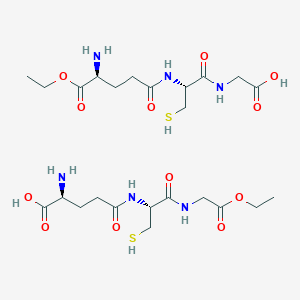


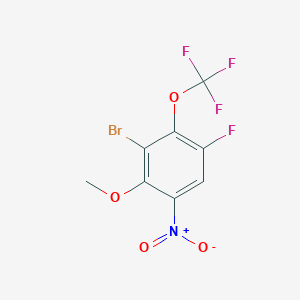

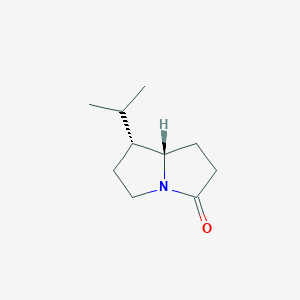
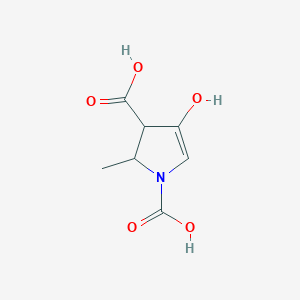
![4-Hydroxy-2'-(pyrrolidine-3-carbonyl)-[1,1'-biphenyl]-3-carbonitrile](/img/structure/B12853556.png)
